(1-cyclopentylpiperidin-3-yl)methanamine
Overview
Description
(1-cyclopentylpiperidin-3-yl)methanamine is a chemical compound with the molecular formula C11H22N2 It is a piperidine derivative, characterized by a cyclopentyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopentylpiperidin-3-yl)methanamine typically involves the reaction of cyclopentylamine with piperidine derivatives under controlled conditions. One common method involves the reductive amination of cyclopentanone with piperidine, followed by subsequent functional group transformations to introduce the methanamine moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The process is designed to be efficient and scalable, ensuring consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-cyclopentylpiperidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Chemistry
In chemistry, (1-cyclopentylpiperidin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in receptor binding studies, helping to elucidate the mechanisms of action of various biological pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific receptors or enzymes involved in disease processes .
Industry
Industrially, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its versatility makes it valuable in the synthesis of a wide range of products .
Mechanism of Action
The mechanism of action of (1-cyclopentylpiperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(1-Cyclopentyl-3-piperidinyl)methanamine hydrochloride: Similar in structure but with a hydrochloride salt form.
1-(1-Cyclopentyl-3-pyrrolidinyl)methanamine dihydrochloride: Another derivative with a pyrrolidine ring.
(1-sec-Butyl-4-piperidinyl)methanamine hydrochloride: A related compound with a sec-butyl group.
Uniqueness
(1-cyclopentylpiperidin-3-yl)methanamine is unique due to its specific cyclopentyl substitution on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(1-cyclopentylpiperidin-3-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-8-10-4-3-7-13(9-10)11-5-1-2-6-11/h10-11H,1-9,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTWPPIYKFZCGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCC(C2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883521-63-9 | |
Record name | (1-cyclopentylpiperidin-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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